2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
2-((1-(Furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-based compound characterized by a furan-2-ylmethyl substituent at the N1 position of the imidazole ring and a p-tolyl group at the C5 position.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-4-6-13(7-5-12)15-9-19-17(23-11-16(18)21)20(15)10-14-3-2-8-22-14/h2-9H,10-11H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAMBNBJKICWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the thioacetamide linkage under controlled conditions, often using reagents such as thionyl chloride or phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted thioacetamide derivatives.
Scientific Research Applications
Antiviral and Anticancer Properties
Research indicates that compounds containing imidazole rings, such as 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, have shown promise as antiviral agents. For instance, similar imidazole derivatives have demonstrated inhibitory effects against various viral strains, including HIV and dengue virus, highlighting the potential of this compound in antiviral drug development .
In cancer research, the compound's structural features may allow it to interact with specific enzymes or receptors involved in tumor growth. The imidazole ring can inhibit enzymes by binding to their active sites, potentially leading to apoptosis in cancer cells.
Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance biological activity or create derivatives with improved efficacy. The multi-step synthesis typically involves forming the imidazole ring, introducing the furan group, and establishing the thioacetamide linkage through various organic reactions.
Materials Science
In materials science, the unique electronic and optical properties of this compound make it a candidate for developing new materials. Its structural characteristics could lead to applications in sensors or other electronic devices where specific interactions are required.
A study evaluating the biological activity of related compounds found that those with similar structural motifs exhibited significant enzyme inhibition capabilities. For instance, derivatives of imidazole were tested for their efficacy against HIV protease and demonstrated promising results in vitro with low cytotoxicity .
Synthesis and Characterization
The synthesis of this compound has been documented in various studies, showcasing different synthetic routes that yield high purity products suitable for further biological testing .
Mechanism of Action
The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and imidazole rings play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of imidazole-thioacetamide derivatives. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Pharmacological Comparison
*CuAAC = Copper-catalyzed azide-alkyne cycloaddition
Key Observations :
Substituent Impact :
- The furan-2-ylmethyl group in the target compound may enhance lipophilicity compared to benzothiazole or pyrazole substituents in analogs . This could influence membrane permeability and bioavailability.
- The p-tolyl group (common in the target compound and derivatives) correlates with antiproliferative activity against tumor cell lines, as seen in the IC₅₀ value of 15.67 µg/mL .
Synthetic Routes :
- The target compound likely shares synthetic steps with derivatives, such as CuAAC for triazole formation or nucleophilic substitution for thioether linkage .
- In contrast, compounds employ cyclocondensation reactions for pyrazole and thiadiazole ring formation, which are absent in the target compound’s structure .
Thiophene and thiazole derivatives () show broader pharmacological profiles, including antimicrobial and anthelmintic actions, suggesting the target compound’s versatility if functionalized similarly .
Research Findings and Implications
Anticancer Potential :
- The p-tolyl-substituted imidazole derivative from demonstrated significant cytotoxicity (IC₅₀ = 15.67 µg/mL), suggesting that the target compound’s analogous structure may share this activity .
Biological Activity
The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic molecule notable for its unique structure, which includes imidazole and furan rings along with a thioacetamide functional group. This composition suggests potential biological activities that warrant detailed exploration.
Structural Characteristics
The molecular formula of the compound is , indicating a diverse range of atoms that contribute to its chemical reactivity and biological properties. The presence of the furan ring and p-tolyl group enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.46 g/mol |
| Structural Features | Imidazole, Furan, Thioacetamide |
Antimicrobial Activity
Research indicates that compounds containing imidazole and furan moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) values for similar compounds range from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .
Anticancer Potential
The structural features of This compound suggest it may act as an anticancer agent. Compounds with imidazole rings have been documented to possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes or receptors. The imidazole and furan rings can modulate enzyme activity, while the thioether linkage may enhance binding affinity.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Efficacy : A study on imidazole derivatives demonstrated that modifications in the structure significantly influenced their antimicrobial potency, with some derivatives showing enhanced activity against resistant strains .
- Anticancer Activity : Research has shown that derivatives similar to this compound can inhibit tumor cell proliferation in vitro, suggesting a potential role in cancer therapy .
- Enzyme Inhibition : Investigations into the inhibitory effects on alpha-glucosidase revealed that structurally similar compounds exhibit competitive inhibition, making them candidates for managing diabetes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
